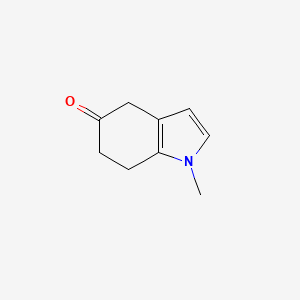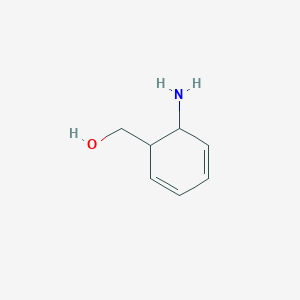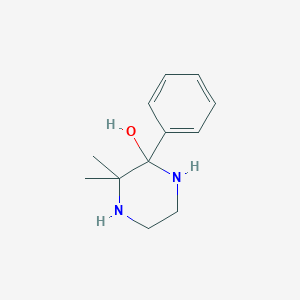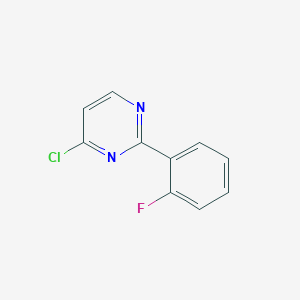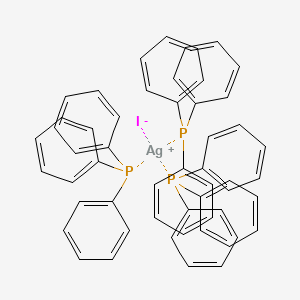
1-(Carboxycarbonyl)cyclopropanecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Carboxycarbonyl)cyclopropanecarboxylic acid is a compound of interest in various fields of chemistry and biology. It features a cyclopropane ring substituted with carboxycarbonyl and carboxylic acid groups, making it a versatile molecule for synthetic and analytical purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Carboxycarbonyl)cyclopropanecarboxylic acid can be achieved through several methods. One common approach involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another method includes alkene cyclopropanation under the action of diazo compounds, ylides, and carbene intermediates .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-(Carboxycarbonyl)cyclopropanecarboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive functional groups in the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
1-(Carboxycarbonyl)cyclopropanecarboxylic acid has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-(Carboxycarbonyl)cyclopropanecarboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it can act as a precursor to the plant hormone ethylene, which regulates various developmental processes and stress responses in plants . Additionally, it may exhibit signaling roles independent of ethylene biosynthesis, influencing cell wall signaling and pathogen virulence .
Comparación Con Compuestos Similares
1-(Carboxycarbonyl)cyclopropanecarboxylic acid can be compared with other cyclopropane-substituted amino acids, such as 1-aminocyclopropane-1-carboxylic acid . While both compounds share a cyclopropane ring, their functional groups and resulting chemical properties differ. The unique combination of carboxycarbonyl and carboxylic acid groups in this compound imparts distinct reactivity and applications.
List of Similar Compounds
- 1-Aminocyclopropane-1-carboxylic acid
- 1-(Methoxycarbonyl)cyclopropanecarboxylic acid
- 1-(Boc-amino)cyclopropanecarboxylic acid
Propiedades
Fórmula molecular |
C6H6O5 |
|---|---|
Peso molecular |
158.11 g/mol |
Nombre IUPAC |
1-oxalocyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C6H6O5/c7-3(4(8)9)6(1-2-6)5(10)11/h1-2H2,(H,8,9)(H,10,11) |
Clave InChI |
DNSMEOJSGWPCHR-UHFFFAOYSA-N |
SMILES canónico |
C1CC1(C(=O)C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



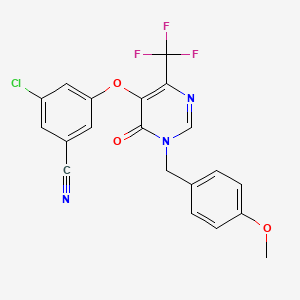


![N-Ethyl-2,3-dihydro-[1,4]thiazino[2,3,4-hi]indole-5-carboxamide](/img/structure/B13098140.png)
![3-(Benzo[d]thiazol-2-yl)-1,2,4-oxadiazole](/img/structure/B13098148.png)
![2-(4-Fluorophenyl)-5-iodopyrazolo[1,5-A]pyridine-3-carboxylic acid](/img/structure/B13098154.png)


